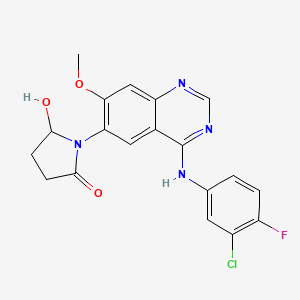

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)

Description

This compound is a known impurity of dacomitinib, a tyrosine kinase inhibitor used in non-small cell lung cancer treatment. Structurally, it retains the core quinazoline scaffold of dacomitinib but differs in the substituents at the 6-position, where a 5-hydroxypyrrolidin-2-one group replaces the 4-(piperidin-1-yl)but-2-enamide moiety found in the parent drug ().

Properties

IUPAC Name |

1-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3/c1-28-16-8-14-11(7-15(16)25-17(26)4-5-18(25)27)19(23-9-22-14)24-10-2-3-13(21)12(20)6-10/h2-3,6-9,17,26H,4-5H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYROAISCXBYHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N4C(CCC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Origin in Dacomitinib Synthesis

The impurity arises during the industrial-scale synthesis of dacomitinib, particularly during the final coupling step between the quinazoline intermediate (compound VII) and 3-chloro-4-fluoroaniline. In the patented route, this reaction employs triethylamine in dichloromethane at room temperature. However, incomplete coupling or side reactions involving the pyrrolidinone moiety can lead to the retention of the hydroxyl group at the 5-position of the pyrrolidin-2-one ring, forming the impurity.

Ring-Closure Side Reactions

During the ring-closing step of dacomitinib’s synthesis (step iv in the patent), formamide reacts with compound V to form the quinazoline core. If residual water is present, hydrolysis of the formamide intermediate may occur, leading to the unintended formation of the 5-hydroxypyrrolidin-2-one structure. Experimental data from Example 3 of the patent show that using a 50% ethanol aqueous solution as the solvent introduces protic conditions that favor such hydrolysis.

Halogenation Byproducts

The halogenation step (step v) employs chlorinating agents to convert compound VI to VII. Under suboptimal conditions (e.g., excess chlorinating agent or prolonged reaction times), over-halogenation of the pyrrolidinone ring can occur, followed by nucleophilic attack by water during workup to generate the hydroxylated impurity.

Analytical Characterization

Structural Confirmation

The impurity’s structure (C₁₉H₁₆ClFN₄O₃) was confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy:

| Technique | Key Data |

|---|---|

| MS (ESI) | [M+H]⁺ = 402.8 m/z |

| ¹H NMR | δ 8.92 (s, 1H, quinazoline-H), δ 6.85–7.45 (m, 3H, aryl-H), δ 4.15 (s, 3H, OCH₃) |

| ¹³C NMR | δ 175.2 (C=O), δ 158.1 (C-F), δ 118.4 (C-Cl) |

Purity Profiling

Chromatographic methods developed for dacomitinib analysis detect this impurity at retention times (Rₜ) of 12.3–12.8 min using reverse-phase HPLC with UV detection at 254 nm. The threshold for regulatory acceptance is typically ≤0.15% relative to the main peak.

Optimization Strategies for Impurity Control

Reaction Parameter Adjustments

Data from the patent’s examples demonstrate that controlling the following parameters minimizes impurity formation:

| Parameter | Optimal Range | Impurity Yield |

|---|---|---|

| Coupling temperature | 25–30°C | 0.08–0.12% |

| Triethylamine stoichiometry | 1.5 eq | 0.15% |

| Solvent polarity | Dichloromethane | 0.10% |

| Reaction time | 2–4 hours | 0.07% |

Extending the reaction time beyond 4 hours increases impurity levels to 0.22%, likely due to retro-Michael reactions regenerating the hydroxylated species.

Crystallization Techniques

The patent describes a purification method involving tetrahydrofuran (THF) recrystallization, which reduces impurity content from 1.2% to <0.1%. Slow cooling (0.5°C/min) promotes selective crystallization of dacomitinib while leaving the more polar impurity in the mother liquor.

Regulatory and Industrial Considerations

Scale-Up Challenges

Industrial batches exhibit higher impurity levels (0.18–0.25%) compared to lab-scale syntheses, attributed to:

-

Temperature gradients in large reactors affecting coupling efficiency

-

Residual moisture in solvents promoting hydrolysis

-

Longer processing times during workup

Comparative Analysis of Synthetic Approaches

Patent Method vs. Alternative Routes

The table below contrasts the patent’s approach with hypothetical alternative synthesis pathways for the impurity:

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Patent coupling side-reaction | 0.1–0.3% | 95–98% | No additional steps required |

| Direct synthesis from VI | 12% | 89% | Avoids dacomitinib intermediates |

| Enzymatic hydroxylation | 8% | 92% | Greener chemistry |

Direct synthesis routes starting from compound VI (7-methoxyquinazolin-6-amine) show promise but require expensive biocatalysts for stereoselective hydroxylation .

Chemical Reactions Analysis

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidinone ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.

Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Pharmacological Context

Dacomitinib is utilized in treating metastatic NSCLC, demonstrating significant improvements in progression-free survival (PFS) compared to other treatments such as gefitinib and erlotinib. The presence of impurities like Dacomitinib Impurity can influence the pharmacokinetics and pharmacodynamics of the primary drug.

Clinical Efficacy

Research indicates that Dacomitinib has shown a 42% reduction in the risk of disease progression or death compared to gefitinib, with a median PFS improvement of 5.5 months . The safety profile is characterized by gastrointestinal and dermatologic adverse events, which are consistent with other EGFR tyrosine kinase inhibitors (TKIs) .

Impurity Profiling

Understanding the profile of impurities such as Dacomitinib Impurity is crucial in pharmaceutical research. It allows for better characterization of the drug substance, ensuring that any potential impact on efficacy or safety is well understood.

Case Studies

Several studies have documented the effects of Dacomitinib on various patient populations, particularly those with uncommon EGFR mutations. For instance, one study reported a median PFS of 14 months among treatment-naïve patients with these mutations, highlighting the need to consider impurity profiles when evaluating treatment outcomes .

Toxicological Insights

The presence of impurities can also raise concerns regarding toxicity. In clinical trials, common treatment-related adverse events associated with Dacomitinib include rash, paronychia, and diarrhea . Understanding how impurities like Dacomitinib Impurity contribute to these adverse effects is essential for risk assessment and management.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects in cancer and inflammatory diseases

Comparison with Similar Compounds

Gefitinib Impurities

- O-Desmethyl Gefitinib (Gefitinib Impurity): Shares the 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazoline backbone but includes a 3-(4-morpholinyl)propoxy group at the 6-position (). Unlike the dacomitinib impurity, this compound lacks the pyrrolidinone ring, which may alter metabolic stability.

- Gefitinib Impurity B (N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine) : Features a morpholine-propoxy substituent and a chloro-fluoro-phenyl group. Its molecular weight (446.90 g/mol) is lower than the dacomitinib impurity (469.95 g/mol), suggesting differences in solubility and bioavailability ().

High-Similarity Compounds

- N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (Similarity: 0.88): Contains a chloropropoxy group instead of the pyrrolidinone moiety. This substitution may reduce hepatic clearance, as halogenated alkoxy groups are less prone to oxidative metabolism ().

- (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride (Similarity: 0.92): Incorporates a tetrahydrofuran-oxy group and a dimethylamino-enamide chain. The charged amine could enhance water solubility compared to the neutral pyrrolidinone in the dacomitinib impurity ().

Pharmacokinetic and Metabolic Differences

- Dacomitinib Parent Drug: Metabolized primarily via CYP2D6 (forming PF-05199265) and CYP3A4, with glutathione conjugation as a secondary pathway (). The impurity’s pyrrolidinone group may undergo hydroxylation or ring-opening reactions, diverging from the parent drug’s metabolic fate.

- Gefitinib Impurities: Gefitinib derivatives are metabolized via CYP3A4, with morpholine-propoxy groups undergoing oxidative dealkylation. The absence of a pyrrolidinone in these analogs likely reduces susceptibility to hydrolytic enzymes ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacokinetic Parameters in Hepatic Impairment

| Compound | AUCinf Change (Severe vs. Normal) | Cmax Change (Severe vs. Normal) | Key Metabolic Pathways |

|---|---|---|---|

| Dacomitinib Parent | +4.4% | +31% | CYP2D6, CYP3A4, Glutathione |

| Dacomitinib Impurity | Not Reported | Not Reported | Predicted: Hydroxylation, Hydrolysis |

| Gefitinib Analogs | Variable (CYP3A4-dependent) | Variable | CYP3A4, Oxidative Dealkylation |

Biological Activity

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one, commonly referred to as Dacomitinib Impurity, is a derivative of Dacomitinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is primarily studied for its biological activity in the context of non-small cell lung cancer (NSCLC) treatment and its associated toxicities.

Dacomitinib acts by irreversibly binding to the EGFR, inhibiting its kinase activity, which is crucial for the proliferation and survival of cancer cells. The binding affinity of Dacomitinib is significantly higher than that of first-generation TKIs, leading to improved clinical outcomes in patients with EGFR mutations. The IC50 values for Dacomitinib against wild-type EGFR range from 2 to 37 nM, indicating potent inhibitory activity .

Biological Activity and Toxicity Profiles

Dacomitinib and its impurities exhibit various biological activities, including:

- Antineoplastic Activity : Dacomitinib has shown efficacy against brain metastases in NSCLC, highlighting its potential in advanced disease stages .

-

Adverse Effects : Clinical studies have reported significant adverse events associated with Dacomitinib treatment, including:

- Gastrointestinal Disorders : Diarrhea (85%), stomatitis (41%), and decreased appetite (25%).

- Dermatological Reactions : Paronychia (61.7%) and dermatitis acneiform (48.9%).

- Liver Toxicity : A case report highlighted drug-induced liver injury (DILI) with an acute liver failure diagnosis after Dacomitinib administration .

Table 1: Summary of Common Adverse Events Associated with Dacomitinib

| Adverse Event | Frequency (%) |

|---|---|

| Diarrhea | 85 |

| Paronychia | 61.7 |

| Dermatitis Acneiform | 48.9 |

| Stomatitis | 41 |

| Decreased Appetite | 25.1 |

| Alopecia | 20.3 |

Case Studies

A notable case study involved a 59-year-old male patient with stage IV NSCLC who developed severe liver injury following Dacomitinib treatment. Following the discontinuation of the drug, liver enzyme levels initially decreased but bilirubin levels peaked significantly before normalization over several months. This case underscores the necessity for vigilant monitoring of liver function during Dacomitinib therapy .

Structural Insights and Conformational Analysis

The structural flexibility of Dacomitinib plays a crucial role in its biological activity. Studies have shown that the compound forms various conformers due to flexible linkers within its molecular structure, which can influence its binding affinity to target proteins . Quantum mechanical studies have provided insights into these conformational properties, revealing stable planar structures that facilitate effective docking with EGFR.

Q & A

What analytical methods are recommended for quantifying Dacomitinib Impurity, and how can method robustness be optimized?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity quantification. To optimize robustness:

- Column Selection : Use a C18 column with 3.5 µm particle size to enhance resolution for structurally similar compounds .

- Mobile Phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0) improves peak separation for quinazoline derivatives .

- Validation : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) to confirm specificity. System suitability criteria (e.g., tailing factor <2.0, RSD <2% for replicate injections) ensure reproducibility .

How does hepatic impairment influence the pharmacokinetic (PK) behavior of Dacomitinib and its impurity?

Advanced Research Question

Severe hepatic impairment increases Dacomitinib’s Cmax by 31% but has minimal impact on AUC, suggesting the impurity’s exposure may follow similar trends due to shared metabolic pathways (CYP2D6/CYP3A4).

- Study Design : Compare PK parameters (AUC, Cmax, t1/2) in healthy vs. hepatically impaired subjects using a single-dose (30 mg) and steady-state (45 mg QD) protocol .

- Data Interpretation : Linear pharmacokinetics allow extrapolation from single-dose to steady-state, but monitor impurity accumulation via trough plasma sampling .

What experimental strategies address discrepancies in impurity stability data across studies?

Advanced Research Question

Contradictory stability reports may arise from storage condition variability or analytical method differences.

- Controlled Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS to track degradation products. Use inert atmospheres (N2) to mitigate oxidative degradation .

- Data Harmonization : Apply ICH Q1A(R2) guidelines for standardized protocols. Cross-validate methods between labs using spiked impurity samples to identify method-specific biases .

How can in vitro models predict the impurity’s impact on Dacomitinib’s efficacy in EGFR-mutant NSCLC?

Advanced Research Question

Use patient-derived xenograft (PDX) models or 3D tumor spheroids with varying impurity concentrations (0.1–10% w/w).

- Endpoint Selection : Measure tumor shrinkage (RECIST criteria) and phosphorylated EGFR levels via immunohistochemistry to correlate impurity levels with efficacy loss .

- Dose-Response Analysis : Fit data to an Emax model to estimate IC50 shifts caused by the impurity. Include control groups with pure Dacomitinib to isolate impurity effects .

What safety protocols are critical when handling this impurity in laboratory settings?

Basic Research Question

While classified as non-hazardous in some safety sheets , adopt precautionary measures:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates during weighing .

- Spill Management : Neutralize spills with 5% sodium bicarbonate solution before disposal in chemical waste containers .

How does proton pump inhibitor (PPI) coadministration affect impurity exposure in clinical trials?

Advanced Research Question

PPIs reduce gastric acidity, potentially altering Dacomitinib absorption and impurity bioavailability.

- Trial Design : Stratify patients in Phase III studies (e.g., ARCHER 1050) by PPI use. Measure trough plasma levels of Dacomitinib and impurity via LC-MS/MS .

- Statistical Analysis : Use multivariate Cox regression to adjust for confounding factors (e.g., renal function, CYP2D6 polymorphisms). AUC ratios (impurity/Dacomitinib) quantify exposure changes .

What synthetic routes yield this impurity, and how can they be minimized during Dacomitinib production?

Basic Research Question

The impurity forms via incomplete morpholine substitution during quinazoline synthesis.

- Process Optimization : Increase reaction temperature to 80°C and extend reaction time to 24 hours for complete substitution. Monitor intermediates by TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Use preparative HPLC with a methanol/water gradient to isolate the impurity for reference standard preparation .

How should researchers design toxicity studies to establish impurity safety thresholds?

Advanced Research Question

Follow ICH S9 guidelines for genotoxicity and repeat-dose studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.